molecular formula C8H6ClNO6S B2406127 3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid CAS No. 32548-10-0

3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid

Cat. No.: B2406127
CAS No.: 32548-10-0
M. Wt: 279.65
InChI Key: MFZMFGOOVBJJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro and methylsulfonyl groups can also participate in binding interactions with proteins, influencing their activity and function .

Comparison with Similar Compounds

3-Methylsulfonyl-4-chloro-5-nitrobenzoic acid can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-3-methylsulfonyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c1-17(15,16)6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZMFGOOVBJJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the mixture of conc. sulfuric acid (53.3 ml) and conc. nitric acid (36.0 ml) was added dropwise a solution of 4-chloro-3-methylsulfonylbenzoic acid (22.5 g) in conc. sulfuric acid (135.0 ml) for 10 minutes at 20°-30° C., and the mixture was stirred for 5 hours at 75°-80° C. After ice-cooling, the mixture was poured into ice-water and isolated precipitate was collected by filtration to give 4-chloro-3-methylsulfonyl-5-nitrobenzoic acid (24.85 g).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
53.3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of concentrated sulfuric acid (75 ml.) and concentrated nitric acid (48 ml.), cooled to 15° C., is added a solution of 3-methylsulfonyl-4-chlorobenzoic acid (31.5 g.; 0.134 mole) in concentrated sulfuric acid (185 ml.). The reaction mixture is heated on a steam bath for 21/2 hours then poured into ice. There is collected 34 g. (91%) of 3-methylsulfonyl-4-chloro-5-nitrobenzoic acid, m.p. 197° C. after recrystallization from ethanol.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

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